2'-Deoxycytidine

説明

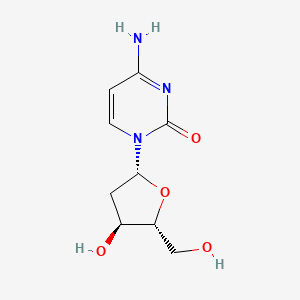

This compound is a pyrimidine 2'-deoxyribonucleoside having cytosine as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a cytosine.

A nucleoside component of DNA composed of CYTOSINE and DEOXYRIBOSE.

Structure

3D Structure

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSBUTUHBMZGZ-SHYZEUOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883620 |

Source

|

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Deoxycytidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

870 mg/mL |

Source

|

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

951-77-9, 56905-41-0 |

Source

|

| Record name | Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxecitine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W860991D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 210 °C |

Source

|

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Deoxycytidine role in DNA methylation and epigenetics

An In-depth Technical Guide on the Role of 2'-Deoxycytidine (B1670253) in DNA Methylation and Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation is a pivotal epigenetic modification, primarily occurring at the C5 position of cytosine, that is crucial for regulating gene expression, maintaining genomic stability, and defining cellular identity.[1] this compound, as the direct precursor to cytosine in DNA, lies at the heart of these processes. Its metabolic journey, through both de novo synthesis and salvage pathways, provides the necessary substrate for incorporation into the genome.[2][3] Following incorporation, the methylation status of the cytosine base is dynamically controlled by the activities of DNA methyltransferases (DNMTs) for methylation and Ten-Eleven Translocation (TET) enzymes for demethylation.[4][5] Aberrations in these pathways are hallmarks of numerous diseases, particularly cancer, making the enzymes involved prime targets for therapeutic intervention.[1][2] Nucleoside analogs of this compound, such as 5-aza-2'-deoxycytidine (Decitabine), have been developed as potent epigenetic drugs that function by inhibiting DNMTs, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[6][7][8] This guide provides a comprehensive overview of the biochemical pathways involving this compound, the enzymatic machinery governing DNA methylation and demethylation, the therapeutic strategies targeting these mechanisms, and the key experimental protocols used to investigate them.

Biochemical Pathways of this compound Metabolism

The cellular pool of this compound triphosphate (dCTP), the precursor for DNA synthesis, is maintained by two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

The de novo pathway constructs pyrimidine (B1678525) nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine.[2] This energy-intensive process is highly active in rapidly proliferating cells to meet the high demand for nucleotides.[2][] The pathway begins in the cytoplasm and involves a series of enzymatic steps culminating in the synthesis of uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides, including dCTP.[10]

Caption: De Novo Pyrimidine Synthesis Pathway leading to dCTP.

Salvage Pathway

The salvage pathway is a less energy-intensive process that recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[3][11] This pathway is particularly important in non-proliferating cells or as a complementary source in dividing cells.[2] Extracellular this compound is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP), which is then further phosphorylated to dCTP for DNA synthesis.[3]

Caption: Pyrimidine Salvage Pathway for this compound.

The Establishment and Maintenance of DNA Methylation

Once this compound is incorporated into DNA as cytosine, its methyl group status is governed by a family of enzymes known as DNA methyltransferases (DNMTs).[12] In mammals, this methylation occurs almost exclusively at CpG dinucleotides.[5][12]

-

De Novo Methylation : DNMT3A and DNMT3B are responsible for establishing new methylation patterns during embryonic development and cellular differentiation.[12]

-

Maintenance Methylation : DNMT1 is the maintenance methyltransferase that recognizes hemi-methylated DNA strands during replication and copies the methylation pattern to the newly synthesized strand, ensuring the faithful propagation of epigenetic marks through cell divisions.[12]

Caption: The DNA Methylation Cycle.

The Process of DNA Demethylation

Previously considered a stable epigenetic mark, DNA methylation is now understood to be a dynamic process involving both passive and active demethylation mechanisms.[4]

Passive Demethylation

Passive demethylation occurs during DNA replication when the maintenance activity of DNMT1 is inhibited or fails to recognize its substrate. For example, when 5-methylcytosine (B146107) (5mC) is converted to 5-hydroxymethylcytosine (B124674) (5hmC), DNMT1 recognizes it poorly, leading to a dilution of the methylation mark with each round of cell division.[4]

Active Demethylation

Active demethylation is a replication-independent process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3).[5] These enzymes iteratively oxidize the methyl group of 5mC.[4][13]

-

Oxidation : TET enzymes convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[5]

-

Further Oxidation : TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC).[5][14]

-

Excision and Repair : The modified bases, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG).[4] The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which ultimately restores an unmethylated cytosine.

Caption: TET-mediated Active DNA Demethylation Pathway.

This compound Analogs in Epigenetic Therapy

The reversibility of DNA methylation makes it an attractive target for cancer therapy.[12][15] Several this compound analogs have been developed as DNMT inhibitors.

5-aza-2'-deoxycytidine (Decitabine)

Decitabine is a well-established epigenetic drug approved for treating myelodysplastic syndromes (MDS).[6][16]

Mechanism of Action :

-

Uptake and Activation : Decitabine is a prodrug that is transported into the cell and phosphorylated by deoxycytidine kinase to its active triphosphate form.[7]

-

DNA Incorporation : It is then incorporated into replicating DNA in place of this compound.[7][17]

-

DNMT Trapping : When DNMTs (primarily DNMT1) attempt to methylate the incorporated azacytosine, a stable covalent bond is formed between the enzyme and the drug.[7][18] This "traps" the enzyme, targeting it for proteasomal degradation.

-

Hypomethylation : The resulting depletion of active DNMTs leads to a passive, replication-dependent loss of methylation marks across the genome, which can reactivate silenced tumor suppressor genes.[17][18]

Caption: Mechanism of Action for 5-aza-2'-deoxycytidine.

Quantitative Data Summary

The following tables summarize key quantitative data related to DNA methylation processes and the effects of inhibitors.

Table 1: Effects of 5-aza-2'-deoxycytidine (Decitabine) on Cancer Cells

| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |

|---|---|---|---|---|---|

| HL-60 | Leukemia | Clonogenic Assay | % Inhibition (100 ng/ml, 48h) | ~100% | [15] |

| HL-60 | Leukemia | LINE-1 Methylation | % Reduction (100 ng/ml, 48h) | 40% | [15] |

| HCT116 | Colon Cancer | Proliferation Assay | IC50 | 0.025 - 0.05 µM | [19] |

| Various | MDS/Leukemia | Clinical Trial | Patient Response | 15% or more improvement |[16] |

Table 2: General Parameters in DNA Methylation

| Parameter | Description | Typical Value/Range | Citation |

|---|---|---|---|

| CpG Methylation in Genome | Percentage of methylated CpG dinucleotides | 70-80% in mammalian genomes | [20] |

| Decitabine Half-life | In vivo plasma half-life | 15 - 25 minutes |[7] |

Experimental Protocols for Studying DNA Methylation

A variety of methods are available to analyze DNA methylation, each with specific advantages and limitations. They can be broadly categorized into three approaches.[1]

Bisulfite Conversion-Based Methods

This is the gold standard for single-base resolution methylation analysis.[1] The principle involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged. The subsequent analysis by sequencing or microarray reveals the original methylation status.

Protocol: Whole Genome Bisulfite Sequencing (WGBS)

-

DNA Extraction : Isolate high-quality genomic DNA from the sample of interest.

-

Fragmentation : Shear the DNA to a desired fragment size (e.g., 100-400 bp) using sonication or enzymatic methods.[21]

-

End Repair and Ligation : Repair the ends of the fragmented DNA and ligate methylated sequencing adapters. These adapters are necessary for PCR amplification and sequencing but lack unmethylated cytosines to avoid their conversion.

-

Bisulfite Conversion : Treat the adapter-ligated DNA with sodium bisulfite to convert unmethylated cytosines to uracils.

-

PCR Amplification : Amplify the converted DNA using a high-fidelity polymerase that reads uracil as thymine.

-

Sequencing : Perform high-throughput sequencing of the amplified library.

-

Data Analysis : Align the sequencing reads to a reference genome. The methylation status of each CpG site is determined by comparing the sequenced base (C or T) to the reference base (C).

Caption: Experimental Workflow for Whole Genome Bisulfite Sequencing (WGBS).

Affinity Enrichment-Based Methods

These methods enrich for methylated DNA fragments using antibodies or proteins with high affinity for 5mC.

Protocol: Methylated DNA Immunoprecipitation (MeDIP-Seq)

-

DNA Extraction and Fragmentation : Isolate genomic DNA and fragment it into 100-400 bp segments.[21]

-

Denaturation : Heat-denature the fragmented DNA to produce single-stranded DNA.[21]

-

Immunoprecipitation (IP) : Incubate the denatured DNA with a specific antibody that recognizes 5-methylcytosine (anti-5mC).

-

Capture : Capture the antibody-DNA complexes using magnetic beads coated with Protein A/G.

-

Washing and Elution : Wash the beads to remove non-specifically bound DNA, then elute the enriched methylated DNA fragments.

-

Library Preparation and Sequencing : Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

-

Data Analysis : Align reads to the genome to identify regions with high methylation density (peaks). This method provides regional methylation information rather than single-base resolution.

Methylation-Sensitive Restriction Enzyme-Based (MSRE) Methods

This approach uses pairs of restriction enzymes (isoschizomers) where one is sensitive to methylation at its recognition site and the other is not. Differences in digestion patterns reveal the methylation status at those specific sites. While cost-effective, its resolution is limited to the enzyme's recognition sites.[1]

Conclusion and Future Directions

This compound is fundamental to the epigenetic landscape, serving as the substrate for the critical mark of DNA methylation. The intricate balance between the metabolic pathways that supply it and the enzymatic machinery of DNMTs and TETs that modify it is essential for normal cellular function. The success of this compound analogs like Decitabine in treating certain cancers has validated this system as a powerful therapeutic target.[22] Future research will likely focus on developing more specific and less toxic epigenetic modulators, identifying reliable biomarkers to predict patient response to these therapies, and exploring combination therapies that target multiple epigenetic pathways simultaneously to overcome drug resistance.[22] A deeper understanding of the interplay between DNA methylation and other epigenetic layers, such as histone modifications, will continue to unravel new complexities in gene regulation and disease.

References

- 1. Experimental and Bioinformatic Approaches to Studying DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TET enzymes - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 11. microbenotes.com [microbenotes.com]

- 12. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TET methylcytosine oxidases: new insights from a decade of research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and 5-formylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Emerging technologies for studying DNA methylation for the molecular diagnosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

2'-Deoxycytidine: A Linchpin in the Synthesis of Antiviral Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253), a fundamental component of DNA, serves as a critical starting material and structural template for the synthesis of a potent class of antiviral and anticancer drugs known as nucleoside analogs. These synthetic compounds mimic natural nucleosides, enabling them to interfere with viral replication and cancer cell proliferation. This technical guide provides a comprehensive overview of the role of this compound and its derivatives as precursors in the synthesis of key antiviral drugs, including lamivudine, emtricitabine (B123318), cytarabine, and gemcitabine. This document details the synthetic pathways, experimental protocols, quantitative data, and mechanisms of action of these therapeutic agents, offering valuable insights for professionals in drug discovery and development.

Synthetic Pathways from this compound and its Analogs

The chemical modification of this compound, particularly at the sugar moiety, is a cornerstone of the synthesis of many antiviral and anticancer nucleoside analogs. The following sections delineate the synthetic approaches for producing lamivudine, emtricitabine, cytarabine, and gemcitabine.

Lamivudine and Emtricitabine

Lamivudine and emtricitabine are L-nucleoside analogs that are potent inhibitors of HIV and hepatitis B virus (HBV) reverse transcriptase. Their synthesis involves the creation of a modified oxathiolane ring that replaces the deoxyribose sugar of natural nucleosides.

Experimental Workflow for Lamivudine Synthesis:

An In-depth Technical Guide to the Biochemical Pathway of 2'-Deoxycytidine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical pathways governing the metabolism of 2'-deoxycytidine (B1670253) (dCyd). It is intended for researchers, scientists, and professionals in drug development who are engaged in studies related to nucleoside metabolism, cancer biology, virology, and pharmacology. This document details the anabolic and catabolic fates of dCyd, presenting key enzymatic reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols.

Introduction to this compound Metabolism

This compound (dCyd) is a pyrimidine (B1678525) deoxyribonucleoside, a fundamental component of deoxyribonucleic acid (DNA).[1] Its metabolism is tightly regulated to ensure a balanced supply of precursors for DNA synthesis and repair while preventing the accumulation of potentially toxic intermediates. The metabolic pathways of dCyd can be broadly categorized into two opposing processes: the anabolic (salvage) pathway, which leads to the formation of deoxycytidine triphosphate (dCTP) for DNA incorporation, and the catabolic pathway, which results in its degradation.

The balance between these pathways is crucial for normal cellular function and is often dysregulated in pathological conditions such as cancer.[2] Consequently, the enzymes involved in dCyd metabolism are important targets for the development of antiviral and anticancer therapies. Many nucleoside analog drugs, such as cytarabine (B982) (Ara-C) and gemcitabine, are activated through the anabolic pathway, while their efficacy can be limited by the catabolic pathway.[2][3]

Anabolic Pathway of this compound (Salvage Pathway)

The salvage pathway recycles pre-existing nucleosides, like dCyd, to synthesize nucleotides. This process is particularly important in cells that do not have a high capacity for de novo pyrimidine synthesis.

The key steps in the anabolic pathway are:

-

Phosphorylation to dCMP: this compound is first phosphorylated to this compound monophosphate (dCMP). This irreversible, rate-limiting step is primarily catalyzed by Deoxycytidine Kinase (dCK) in the cytoplasm and Thymidine Kinase 2 (TK2) in the mitochondria.[3] dCK is a key enzyme in the activation of many nucleoside analog prodrugs.[2][3]

-

Phosphorylation to dCDP: dCMP is subsequently phosphorylated to this compound diphosphate (B83284) (dCDP) by (deoxy)cytidylate kinase (CMPK) .

-

Phosphorylation to dCTP: Finally, dCDP is converted to this compound triphosphate (dCTP) by nucleoside diphosphate kinase (NDPK) . dCTP is one of the four deoxyribonucleoside triphosphates essential for DNA synthesis by DNA polymerases.

Regulation of the Anabolic Pathway

The anabolic pathway is tightly regulated to maintain a balanced pool of dNTPs. The primary regulatory mechanism is feedback inhibition of Deoxycytidine Kinase by dCTP.[4] High intracellular concentrations of dCTP competitively inhibit dCK, thus preventing the overproduction of cytidine (B196190) deoxyribonucleotides.[4] This regulation is crucial for cellular homeostasis and has significant implications for the efficacy of nucleoside analog drugs that are activated by dCK.

References

An In-depth Technical Guide to 2'-Deoxycytidine: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) (dC) is a pyrimidine (B1678525) 2'-deoxyribonucleoside, a fundamental constituent of deoxyribonucleic acid (DNA).[1][2][3] It is composed of a cytosine base attached to a deoxyribose sugar moiety via a β-N1-glycosidic bond. As a precursor for DNA synthesis, this compound plays a critical role in cellular replication and repair mechanisms.[4] Its metabolism and incorporation into DNA are key areas of study in molecular biology, virology, and cancer research.[4] Furthermore, this compound serves as a crucial precursor in the synthesis of various significant antiviral and anticancer nucleoside analogs, such as 5-aza-2'-deoxycytidine.[2][5] This guide provides a comprehensive overview of its structure, chemical properties, metabolic pathways, and key experimental protocols relevant to its study and application in research and drug development.

Structure and Identification

This compound is structurally similar to the ribonucleoside cytidine (B196190) but lacks the hydroxyl group at the 2' position of the ribose sugar.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][2] |

| CAS Number | 951-77-9[1][6] |

| Molecular Formula | C₉H₁₃N₃O₄[1][3][6] |

| Synonyms | dC, Cytosine deoxyriboside, Doxecitine[1][2][6] |

| InChI Key | CKTSBUTUHBMZGZ-SHYZEUOFSA-N[6] |

| SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CO)O[7] |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are essential for its identification, quantification, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 227.22 g/mol | [1] |

| Appearance | White crystalline powder | [1][8] |

| Melting Point | 207 - 211 °C | [1][8] |

| Water Solubility | 50 mg/mL | |

| Solubility in other solvents | Soluble in DMSO (30 mg/mL) and DMF (30 mg/mL) | [6][8] |

| LogP | -1.77 | [1] |

| pKa | 14.03 ± 0.60 (Predicted) | [8] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Parameters |

| UV Absorbance | λmax: 272 nm |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | Shifts [ppm]: 7.83 (d), 6.27 (t), 5.89 (d), 4.45 (m), 4.03 (m), 3.83 (m), 3.74 (m), 2.37 (m), 2.30 (m)[1][9] |

| ¹³C NMR (400 MHz, H₂O) | Shifts [ppm]: 168.93, 160.14, 144.23, 98.93, 89.32, 88.77, 73.28, 64.07, 41.93[1] |

Metabolism and Signaling Pathways

In the cell, this compound can enter either anabolic pathways for DNA synthesis or catabolic pathways. The primary anabolic route involves phosphorylation, while catabolism leads to its degradation.

Anabolic Pathway: Phosphorylation

This compound is phosphorylated by deoxycytidine kinase (dCK) in the cytosol or thymidine (B127349) kinase 2 (TK2) in the mitochondria to form deoxycytidine monophosphate (dCMP).[6] dCMP is a direct precursor for DNA synthesis after subsequent phosphorylations to deoxycytidine diphosphate (B83284) (dCDP) and deoxycytidine triphosphate (dCTP).[2]

Catabolic Pathway

The catabolism of this compound is a significant process, especially in certain cell types like macrophages.[10] It involves conversion to deoxyuridine (dUrd) and then uracil (B121893) (Ura), ultimately leading to the formation of dihydrouracil (B119008) (DHU) as an end product.[10]

Experimental Protocols

Precise and reliable methods are crucial for studying this compound in biological systems. Below are detailed protocols for its quantification and for tracing its incorporation into DNA.

Quantification of this compound using LC-MS/MS

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for accurate quantification in biological matrices.[5]

Methodology:

-

Sample Preparation:

-

Spike a known volume of the biological sample (e.g., plasma, cell lysate) with a precise amount of a stable isotope-labeled internal standard (e.g., this compound-d₃).

-

Perform protein precipitation by adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions.

-

This compound transition: e.g., m/z 228.1 → 112.1[5]

-

Internal Standard transition: e.g., m/z 231.1 → 115.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration in unknown samples by interpolation from the calibration curve.[5]

-

Metabolic Tracing of this compound Incorporation into DNA

This protocol uses a stable isotope-labeled version of this compound to trace its uptake and incorporation into newly synthesized DNA, providing a measure of DNA replication and salvage pathway activity.[11]

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the normal growth medium with a medium containing a known concentration of labeled this compound (e.g., this compound-d₃).

-

Incubate cells for a specific period (e.g., 24-48 hours) to allow for uptake and incorporation.[11]

-

-

DNA Extraction and Hydrolysis:

-

Harvest the cells and extract genomic DNA using a standard commercial kit or protocol.[12]

-

Quantify the extracted DNA (e.g., using a spectrophotometer).

-

Enzymatically hydrolyze the DNA to its constituent deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[11][12]

-

-

Sample Cleanup and LC-MS/MS Analysis:

-

Precipitate the enzymes (e.g., with cold acetonitrile) and collect the supernatant containing the nucleosides.[12]

-

Analyze the sample using LC-MS/MS as described in Protocol 5.1, monitoring for both the unlabeled and labeled this compound.

-

-

Data Analysis:

-

Calculate the amount or percentage of labeled this compound relative to the total (labeled + unlabeled) deoxycytidine pool.[11] This provides a quantitative measure of incorporation.

-

Applications in Research and Drug Development

This compound and its analogs are indispensable tools in several research domains:

-

DNA Synthesis and Repair: It is a fundamental component in studies of DNA replication, repair mechanisms, and cell cycle progression.[4][5]

-

Cancer Research: As a precursor to demethylating agents like 5-aza-2'-deoxycytidine, it is crucial in epigenetic studies and the development of cancer therapies.[13] Altered nucleotide metabolism, including that of this compound, is a hallmark of many cancers.[11]

-

Antiviral Drug Development: Many antiviral drugs are nucleoside analogs that compete with natural nucleosides like this compound for incorporation into viral DNA or RNA, acting as chain terminators.[4]

-

Biomarker Discovery: Levels of this compound and its modified forms in biological fluids can serve as potential biomarkers for various diseases, including cancer.[2]

References

- 1. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 3. DNAmod: this compound [dnamod.hoffmanlab.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chembk.com [chembk.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Deoxycytidine and 2',3'-dideoxycytidine metabolism in human monocyte-derived macrophages. A study of both anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. apexbt.com [apexbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: 2'-Deoxycytidine (B1670253) as a Building Block for DNA Synthesis

Introduction

This compound (dC) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] It is composed of a cytosine base attached to a 2'-deoxyribose sugar.[3] In its phosphorylated form, deoxycytidine triphosphate (dCTP), it is a direct precursor for DNA polymerase-mediated synthesis, crucial for genetic information storage and transmission.[4] Beyond its primary biological role, this compound is a vital starting material for the chemical synthesis of oligonucleotides for research, diagnostic, and therapeutic applications.[5][6] Furthermore, its structure serves as a scaffold for the development of potent nucleoside analogs used in antiviral and anticancer therapies.[1][4][6] This guide provides a comprehensive technical overview of this compound's properties, metabolic pathways, and its central role in the chemical synthesis of DNA.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are critical for its handling, purification, and use in synthetic chemistry. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₃N₃O₄ | [2][3] |

| Molar Mass | 227.217 g/mol | [2][4] |

| Melting Point | 209-211 °C | [7][8] |

| CAS Number | 951-77-9 | [3] |

| Appearance | White powder | [8] |

| UV λmax | 272 nm | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |

| LogP | -1.77 | [8] |

Metabolic Pathway and Biological Significance

In biological systems, this compound is metabolized through the pyrimidine salvage pathway, which recycles nucleosides to generate nucleotide precursors for DNA synthesis.[9][10] The initial and rate-limiting step is the phosphorylation of this compound to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK) in the cytosol or thymidine (B127349) kinase 2 (TK2) in the mitochondria.[3] Subsequent phosphorylations yield deoxycytidine diphosphate (B83284) (dCDP) and finally deoxycytidine triphosphate (dCTP), which is incorporated into DNA by DNA polymerases.

Caption: Metabolic activation of this compound via the salvage pathway.

This pathway is a key target in drug development. Analogs of this compound, such as Decitabine (5-aza-2'-deoxycytidine) and Gemcitabine (2',2'-difluorodeoxycytidine), are prodrugs that require activation by deoxycytidine kinase to exert their cytotoxic effects by inhibiting DNA synthesis or DNA methylation.[11][12]

Role in Chemical DNA Synthesis

The chemical synthesis of DNA oligonucleotides is almost universally performed using phosphoramidite (B1245037) chemistry on a solid-phase support.[5] This method, developed in the 1980s, allows for the highly efficient, stepwise addition of nucleotide building blocks in the 3' to 5' direction.[13] this compound, in the form of a protected phosphoramidite derivative, is a crucial reagent in this process.

Preparation of this compound Phosphoramidite

To be used in automated DNA synthesis, this compound must be chemically modified to create a phosphoramidite synthon. This involves protecting reactive functional groups to prevent side reactions during oligonucleotide assembly. The standard protecting groups are:

-

5'-Hydroxyl: Protected with a dimethoxytrityl (DMT) group, which is acid-labile for easy removal.[13]

-

Exocyclic Amine (N4): Protected with a base-labile group, typically benzoyl (Bz), to prevent branching.

-

3'-Hydroxyl: Reacted to form a reactive phosphoramidite moiety, typically with a β-cyanoethyl protecting group on the phosphorus atom.[13]

Caption: Workflow for the synthesis of this compound phosphoramidite.

Experimental Protocol 1: Synthesis of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite

This protocol outlines the key steps for preparing the dC phosphoramidite building block. All reactions should be carried out under anhydrous conditions and an inert atmosphere (e.g., Argon).

Materials and Reagents:

-

This compound

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Benzoyl Chloride (Bz-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) gel for chromatography

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

5'-O-DMT Protection: a. Dissolve this compound in anhydrous pyridine. b. Add DMT-Cl portion-wise at room temperature and stir until the reaction is complete (monitor by TLC). c. Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure. d. Purify the resulting 5'-O-DMT-2'-deoxycytidine by silica gel column chromatography.

-

N4-Benzoyl Protection: a. Dissolve the dried 5'-O-DMT-2'-deoxycytidine in anhydrous pyridine. b. Cool the solution in an ice bath and add benzoyl chloride dropwise. c. Allow the reaction to proceed to completion (monitor by TLC). d. Work up the reaction by adding aqueous sodium bicarbonate and extracting with an organic solvent like DCM. e. Dry the organic layer, evaporate the solvent, and purify the fully protected nucleoside by silica gel chromatography.

-

3'-O-Phosphitylation: a. Dissolve the dried 5'-O-DMT-N4-benzoyl-2'-deoxycytidine in anhydrous DCM under an inert atmosphere. b. Add DIPEA to the solution. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir. d. Monitor the reaction by TLC. Upon completion, quench with methanol. e. Purify the final phosphoramidite product via precipitation in a non-polar solvent (e.g., cold hexanes) to yield the pure, solid dC phosphoramidite.

Automated Solid-Phase DNA Synthesis Cycle

The prepared this compound phosphoramidite is used in an automated DNA synthesizer, which performs a four-step cycle for each nucleotide addition. The process begins with the first nucleoside anchored to a solid support, typically controlled pore glass (CPG).[14]

Caption: The four-step cycle of automated phosphoramidite DNA synthesis.

Experimental Protocol 2: Standard Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes a single cycle for adding a this compound monomer to a growing oligonucleotide chain on a solid support within an automated synthesizer.

Reagents:

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

Detritylation Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM.[15]

-

Activator Solution: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or similar in acetonitrile (B52724).

-

Phosphoramidite Solution: 0.02-0.15 M solution of the protected this compound phosphoramidite in anhydrous acetonitrile.

-

Capping Solution A: Acetic anhydride (B1165640) in THF/Lutidine.

-

Capping Solution B: N-Methylimidazole in THF.

-

Oxidation Solution: 0.02-0.05 M Iodine in THF/Water/Pyridine.

-

Washing Solution: Anhydrous acetonitrile.

Methodology (performed by an automated synthesizer):

-

Detritylation: The column containing the solid support is washed with the detritylation solution to remove the 5'-DMT group from the bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the column. The activator protonates the phosphoramidite, which then rapidly reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage. This step has a coupling efficiency that typically exceeds 99%.[13]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would form failure sequences), the solid support is treated with the capping solutions. This acetylates any free 5'-hydroxyls.

-

Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by treating the support with the oxidation solution. The iodine acts as the oxidizing agent.

-

Cycle Completion: The column is washed with acetonitrile, and the cycle is repeated with the next required phosphoramidite until the desired oligonucleotide sequence is assembled.

Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using concentrated aqueous ammonia.[14] The crude product is then purified, often by HPLC or gel electrophoresis.[16]

Applications in Drug Development and Research

This compound and its derivatives are cornerstones of molecular biology research and pharmaceutical development.

-

Research Applications: As a fundamental building block, it is essential for synthesizing primers and probes for PCR, DNA sequencing, and gene synthesis.[6] Stable isotope-labeled versions, like this compound-d13, are used as metabolic tracers to study the pyrimidine salvage pathway and measure rates of DNA synthesis and cell proliferation.[9]

-

Therapeutic Analogs: Chemical modification of this compound has produced numerous drugs.

-

5-aza-2'-deoxycytidine (Decitabine): An approved treatment for myelodysplastic syndromes (MDS), it acts as a DNA methyltransferase inhibitor, leading to the re-expression of silenced tumor suppressor genes.[17][18][19]

-

(E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC): An investigational anticancer agent that, once incorporated, terminates DNA chain elongation and is resistant to excision by exonucleases.[20]

-

2',2'-difluorodeoxycytidine (Gemcitabine): A potent anticancer drug that inhibits DNA synthesis.[11][21]

-

Conclusion

This compound is more than a simple structural component of DNA; it is a versatile molecule central to biology, biotechnology, and medicine. Its well-defined physicochemical properties and reactivity are exploited in the robust and efficient phosphoramidite method for synthesizing custom oligonucleotides, a technology that underpins much of modern life science research. Furthermore, its role in cellular metabolism provides a critical target for the development of nucleoside analogs that have become indispensable tools in the fight against cancer and other diseases. A thorough understanding of this compound's chemistry and biology is therefore essential for professionals engaged in genetic research and the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 5. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 207121-53-7 [chemicalbook.com]

- 8. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. twistbioscience.com [twistbioscience.com]

- 14. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 16. blog.biolytic.com [blog.biolytic.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Decitabine: 2'-deoxy-5-azacytidine, Aza dC, DAC, dezocitidine, NSC 127716 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

The Cornerstone of the Genetic Code: A Technical Guide to the Discovery and History of 2'-Deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA), one of the four canonical bases that constitute the genetic blueprint of most living organisms. As a pyrimidine (B1678525) deoxyribonucleoside, its discovery and the subsequent elucidation of its role and chemical synthesis have been pivotal to the advancement of molecular biology, genetics, and medicine. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early History

The story of this compound is intrinsically linked to the discovery of DNA itself. In 1869, Swiss physician Friedrich Miescher first isolated a substance from the nuclei of white blood cells found in pus on used bandages, which he termed "nuclein".[1] His biochemical analysis revealed a molecule rich in phosphorus and nitrogen, distinct from proteins.[1] However, it wasn't until the early 20th century that the constituent components of nucleic acids were systematically identified.

The precise, independent discovery and characterization of this compound as a unique chemical entity is less documented as a singular event and more as part of the broader effort to understand the composition of DNA. By the mid-20th century, it was established that DNA was a polymer composed of four deoxyribonucleosides: 2'-deoxyadenosine, 2'-deoxyguanosine, 2'-deoxythymidine, and this compound.

The Chemical Synthesis of this compound and Oligonucleotides: A Historical Perspective

The ability to chemically synthesize this compound and incorporate it into oligonucleotides has been a driving force in molecular biology research.

Early Solution-Phase Synthesis

The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, who prepared a dithymidinyl nucleotide.[2][3] This early work was conducted in the 5' to 3' direction using solution-phase chemistry.[3] In the late 1950s, H. Gobind Khorana made significant contributions with the development of the phosphodiester method, which allowed for the synthesis of longer oligonucleotides.[2][3]

A significant milestone in the direct synthesis of this compound was a publication by Jack J. Fox and colleagues in 1961, which described a method for its preparation.[4]

The Advent of Solid-Phase Synthesis

A major breakthrough came in 1965 when Robert Letsinger and Mahadevan published the first solid-phase synthesis of dimer and trimer oligonucleotides.[2] In their initial report, this compound was attached to a solid support.[2] This method involved protecting the 3'-hydroxyl group with a benzoyl group and the 5'-position with a dimethoxytrityl (DMT) group. The DMT group could be removed with a mild acid to allow for the sequential addition of more nucleotides.[2]

Phosphotriester and Phosphoramidite (B1245037) Chemistry

In the late 1960s, the phosphotriester method was introduced, which protected the phosphate (B84403) group to prevent unwanted branching during synthesis.[2] This was a key improvement over the phosphodiester approach. The most commonly used protecting group for the phosphate was the β-cyanoethyl group.[2] This eventually led to the development of the phosphoramidite method, which is the predominant chemistry used for DNA synthesis today.[3]

Key Experimental Protocols

A Generalized Protocol for this compound Synthesis (Convergent Strategy)

While numerous specific synthetic routes exist, a common modern approach is a convergent synthesis that involves preparing the deuterated base and sugar separately before coupling them. The following is a generalized protocol adapted from established methodologies for synthesizing isotopically labeled this compound, which illustrates the core chemical steps.[5]

Part 1: Synthesis of the Protected Deoxyribose Moiety

-

Starting Material: A suitable protected 2-deoxy-D-ribose derivative, such as 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose, is used as the glycosyl donor.

Part 2: Preparation of the Silylated Cytosine Base

-

Silylation: Cytosine is suspended in hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate.

-

The mixture is heated at reflux until a clear solution is formed, indicating the formation of the silylated cytosine derivative.

-

Excess HMDS is removed under a vacuum.[5]

Part 3: Glycosylation (Coupling of Base and Sugar)

-

The silylated cytosine is dissolved in a dry aprotic solvent (e.g., acetonitrile) and cooled to 0 °C.

-

A solution of the protected 2-deoxy-D-ribose from Part 1 in the same solvent is added.

-

A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), is added dropwise to promote the N-glycosidic bond formation.[5]

Part 4: Deprotection

-

The resulting protected this compound is isolated and purified, often by silica (B1680970) gel chromatography.

-

The protecting groups (e.g., toluoyl and acetyl groups) are removed by treating the compound with methanolic ammonia (B1221849) in a sealed vessel at room temperature.[5]

-

The final product, this compound, is purified by recrystallization or chromatography.

Quantitative Data

The physical and chemical properties of this compound are well-characterized.

| Property | Value | Source |

| Chemical Formula | C9H13N3O4 | [6][] |

| Molar Mass | 227.217 g/mol | [6] |

| Melting Point | 207 - 210 °C | [8] |

| Solubility in Water | 870 mg/mL | [8] |

| logP | -1.77 | [8] |

| Appearance | White crystalline powder | [][8] |

Biological Role and Significance

This compound is a crucial precursor for DNA synthesis.[6] In the cell, it is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP).[6] This is a key step in the nucleotide synthesis pathway. dCMP can then be further phosphorylated to the triphosphate form, dCTP, which is one of the four nucleotide triphosphates used by DNA polymerase to build the DNA polymer.

Signaling and Metabolic Pathways

The metabolic pathway of this compound is central to DNA replication and repair.

Caption: Metabolic pathway of this compound phosphorylation and its conversion to DNA precursors.

Experimental and Clinical Applications

The study of this compound and its analogs has led to significant applications in research and medicine.

DNA Labeling and Proliferation Assays

Analogs of this compound, such as 5-ethynyl-2'-deoxycytidine (B116413) (EdC), are used to label newly synthesized DNA in proliferating cells.[9] This technique is a powerful tool for studying cell division and development in vitro and in vivo.[9]

Anticancer Therapeutics

The analog 5-aza-2'-deoxycytidine (Decitabine) is a well-known anticancer agent.[10] It acts as a DNA methyltransferase inhibitor. By incorporating into DNA and trapping these enzymes, it leads to the demethylation of DNA, which can reactivate tumor suppressor genes that have been silenced by hypermethylation.[10] Clinical studies have shown its efficacy in treating certain types of leukemia.[11]

Biomarkers

Derivatives of this compound, such as 5-(hydroxymethyl)-2'-deoxycytidine (5-hmdC), 5-(formyl)-2'-deoxycytidine (5-fodC), and 5-(carboxyl)-2'-deoxycytidine (5-cadC), are intermediates in the DNA demethylation pathway.[6] Their levels in bodily fluids like urine can serve as potential biomarkers for diagnosing and monitoring diseases such as breast cancer.[6]

Caption: Experimental workflow for labeling proliferating cells using 5-ethynyl-2'-deoxycytidine (EdC).

Conclusion

From its implicit discovery as a component of "nuclein" to its central role in modern molecular biology and medicine, this compound has been a molecule of profound scientific importance. The development of methods for its chemical synthesis has paved the way for the production of synthetic DNA, enabling countless advances in genetics, diagnostics, and therapeutics. Its analogs continue to be at the forefront of cancer research and cell biology, demonstrating that this fundamental building block of life is also a key to understanding and treating disease.

References

- 1. The Story of DNA Discovery — Youth STEM 2030 [youthstem2030.org]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 8. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 1/2 study of the combination of 5-aza-2′-deoxycytidine with valproic acid in patients with leukemia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2'-Deoxycytidine (B1670253) in Studies of Purine (B94841) and Pyrimidine (B1678525) Metabolism

Introduction

This compound (dC) is a fundamental pyrimidine deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Its central role in DNA synthesis and repair makes it a critical molecule for study in the fields of molecular biology, oncology, and pharmacology. Understanding the metabolic pathways of this compound and its analogs is paramount for elucidating mechanisms of cell proliferation, DNA damage response, and for the development of novel therapeutic agents, particularly in cancer and virology.

This technical guide provides a comprehensive overview of the role of this compound in purine and pyrimidine metabolism, with a focus on its application in research and drug development. We will delve into its metabolic pathways, the use of its analogs as therapeutic agents, and detailed experimental protocols for its study.

Metabolic Pathways of this compound

This compound metabolism is primarily governed by the pyrimidine salvage pathway, which recycles nucleosides and bases from DNA degradation.[3][4] This pathway is crucial in tissues that have a limited capacity for de novo nucleotide synthesis.[5] The metabolism can be broadly divided into anabolic and catabolic routes.

Anabolic Pathway

The anabolic pathway leads to the formation of this compound triphosphate (dCTP), which is then incorporated into DNA. This process is initiated by the phosphorylation of this compound.

Key Enzymes in the Anabolic Pathway:

-

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the salvage of deoxyribonucleosides.[6][7] It phosphorylates this compound to this compound monophosphate (dCMP).[5] dCK has a broad substrate specificity and is also responsible for the activation of many nucleoside analog prodrugs used in cancer therapy, such as gemcitabine (B846) and cytarabine.[8][9]

-

UMP/CMP Kinase: This enzyme further phosphorylates dCMP to this compound diphosphate (B83284) (dCDP).[5]

-

Nucleoside Diphosphate Kinase: This enzyme carries out the final phosphorylation step, converting dCDP to dCTP.[5]

The resulting dCTP is then available for DNA polymerases to incorporate into newly synthesized DNA strands during replication and repair.

Catabolic Pathway

The catabolic pathway involves the breakdown of this compound, preventing its accumulation and recycling its components.

Key Enzymes in the Catabolic Pathway:

-

Cytidine Deaminase (CDA): This enzyme deaminates this compound to 2'-deoxyuridine (B118206) (dUrd).[5][10] This is a critical step as it diverts this compound away from the anabolic pathway.

-

Thymidine Phosphorylase: This enzyme can then cleave the glycosidic bond of 2'-deoxyuridine to yield uracil (B121893) and 2-deoxyribose-1-phosphate.

-

Dihydropyrimidine Dehydrogenase (DPD): Uracil is further catabolized by DPD, leading to the formation of dihydrouracil (B119008).[11]

In some cell types, such as mature monocyte-derived macrophages, the catabolism of this compound is significant, with dihydrouracil being the final end product.[11]

Role in Research and Drug Development

This compound and its analogs are invaluable tools in biomedical research and drug development, primarily in the field of oncology.

This compound Analogs in Cancer Therapy

Many anticancer drugs are analogs of this compound.[12] These molecules mimic the structure of the natural nucleoside and can interfere with DNA synthesis and other cellular processes after being metabolized by the same pathways.[13]

-

5-aza-2'-deoxycytidine (Decitabine): This analog is a potent DNA methyltransferase (DNMT) inhibitor.[14][15] After incorporation into DNA, it covalently traps DNMTs, leading to the depletion of the enzyme and subsequent DNA demethylation.[14][16][17] This can lead to the re-expression of silenced tumor suppressor genes.[15] Decitabine is approved for the treatment of myelodysplastic syndromes (MDS).[18]

-

Gemcitabine (2',2'-difluoro-2'-deoxycytidine): This is another widely used chemotherapeutic agent. Its triphosphate form inhibits ribonucleotide reductase and competes with dCTP for incorporation into DNA, leading to chain termination and apoptosis.

-

(E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC): A newer analog that, once incorporated into DNA, terminates DNA synthesis and is resistant to excision by exonucleases.[19] Its cytotoxicity is directly linked to its incorporation into DNA.[19]

Stable Isotope-Labeled this compound

Stable isotope-labeled this compound, such as this compound-d13, is a powerful tool for metabolic research.[1] Its increased mass allows it to be distinguished from the endogenous molecule by mass spectrometry.

Applications include:

-

Metabolic Tracing: It is used to trace the metabolic fate of deoxycytidine, allowing researchers to elucidate pathways like the pyrimidine salvage pathway and study the kinetics of DNA synthesis and turnover.[1]

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity and mass difference, it serves as an ideal internal standard for the accurate quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][20]

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and its analogs from various studies.

Table 1: Cytotoxicity of this compound Analogs

| Compound | Cell Line | IC50 | Reference |

| (E)-2'-deoxy-2'-(fluoromethylene)cytidine (MDL 101,731) | HeLa S3 | 30-50 nM | [21] |

| 5-aza-2'-deoxycytidine (Decitabine) | Varies widely | ~0.01 µM to >10 µM | [9] |

Table 2: Toxicity of 2'-deoxy-2'-methylidenecytidine (DMDC) in Monkeys

| Dose (mg/kg/day) | Duration | Key Toxicities Observed | Reference |

| 1 and 3 | 4 weeks | No notable changes | [12] |

| 10 | 4 weeks | Deaths, myelosuppression, intestinal toxicity, skin swelling | [12] |

| 5 | 1 week on / 1 week off | Reversible, decreased WBC | [12] |

| 5 | 2 weeks on / 2 weeks off | Reversible, decreased RBC, HCT, and skin disorders | [12] |

Table 3: LC-MS/MS Assay Ranges for Deoxycytidine and its Analogs

| Analyte | Assay Range (ng/mL) | Reference |

| 5-aza-2'-deoxycytidine | 2-400 | [22] |

| This compound | 50-10,000 | [22] |

| 5-methyl-2'-deoxycytidine | 5-1000 | [22] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound metabolism. Below are protocols for key experiments.

Protocol 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol describes the quantification of this compound in plasma and DNA hydrolysates using a stable isotope dilution method.[20][23]

1. Sample Preparation:

-

Plasma Samples:

-

To 100 µL of plasma, add a known amount of this compound-d13 internal standard.[20]

-

Vortex for 10 seconds.[20]

-

Add 300 µL of cold acetonitrile to precipitate proteins.[20]

-

Vortex vigorously for 30 seconds.[20]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[20]

-

Transfer the supernatant to an autosampler vial for analysis.[20]

-

-

DNA Samples:

-

To 1 µg of purified DNA, add the this compound-d13 internal standard.[20]

-

Add a digestion mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).[20][23]

-

Incubate the mixture at 37°C for at least 6 hours.[20]

-

The resulting solution containing the digested nucleosides is ready for analysis.[20]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Use a reversed-phase C18 column for separation.[20]

-

Mass Spectrometry:

3. Data Analysis:

-

Generate a standard curve using known concentrations of this compound and a fixed concentration of the internal standard.[1]

-

Integrate the peak areas for both the analyte and the internal standard.[1]

-

Calculate the ratio of the analyte peak area to the internal standard peak area.[1]

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.[1]

Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on the competitive inhibition of a poor dCK substrate.[8]

Principle:

Deoxycytidine kinase phosphorylates deoxyinosine (a poor substrate) to deoxyinosine monophosphate (dIMP). dIMP is then oxidized by IMP dehydrogenase (IMPDH) to dXMP, which is accompanied by the reduction of NAD+ to NADH. The formation of NADH can be monitored spectrophotometrically at 340 nm. When a competing nucleoside (a good dCK substrate) is present, the phosphorylation of deoxyinosine is inhibited, leading to a decrease in NADH formation.[8]

Procedure:

-

Prepare a reaction mixture containing dCK enzyme, deoxyinosine, IMPDH, and NAD+.

-

Add the test compound (potential dCK substrate).

-

Initiate the reaction by adding ATP.

-

Monitor the change in absorbance at 340 nm over time.

-

A decrease in the rate of NADH formation compared to a control without the test compound indicates that the test compound is a substrate for dCK.

Protocol 3: Tracing this compound Incorporation into Cellular DNA

This protocol uses stable isotope-labeled this compound to measure DNA synthesis.[1][3]

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency.[1]

-

Replace the normal growth medium with a medium containing a known concentration of this compound-d13 (a starting concentration of 10 µM can be optimized).[1][3]

-

Incubate the cells for a specific period (e.g., 24-48 hours) to allow for uptake and incorporation into newly synthesized DNA.[1][3]

2. DNA Extraction and Hydrolysis:

-

Harvest the cells and extract genomic DNA using a standard DNA extraction kit.[1]

-

Enzymatically hydrolyze the DNA to its constituent deoxyribonucleosides using enzymes like nuclease P1 and alkaline phosphatase.[1]

3. LC-MS/MS Analysis:

-

Analyze the hydrolyzed DNA sample using an LC-MS/MS method optimized for deoxyribonucleosides.[1]

-

Monitor for both unlabeled this compound and labeled this compound-d13.[1]

4. Data Analysis:

-

Determine the isotopic enrichment of this compound by calculating the ratio of the peak area of the labeled form to the total peak area of both labeled and unlabeled forms.[1]

Toxicity of this compound Analogs

While effective as anticancer agents, this compound analogs are also associated with significant toxicity.

-

Mechanism of Toxicity for 5-aza-2'-deoxycytidine: The cytotoxicity of 5-aza-2'-deoxycytidine is primarily mediated by the covalent trapping of DNA methyltransferase, rather than the subsequent DNA demethylation itself.[14][16]

-

Common Toxicities: Myelosuppression (a decrease in the production of blood cells) is a common dose-limiting toxicity for many this compound analogs.[12][15] Other toxicities can include intestinal issues and skin disorders, as seen in preclinical studies with DMDC in monkeys.[12]

-

Resistance: Resistance to this compound analogs can develop through various mechanisms, including reduced activity of deoxycytidine kinase (dCK), which is required for their activation.[9]

Conclusion

This compound is a cornerstone of pyrimidine metabolism, and its study provides profound insights into the fundamental processes of DNA synthesis and repair. The development of this compound analogs has revolutionized cancer therapy, offering potent mechanisms to disrupt the proliferation of malignant cells. Furthermore, the use of stable isotope-labeled this compound has provided researchers with sophisticated tools to quantitatively assess metabolic fluxes and the kinetics of DNA replication. A thorough understanding of the metabolism, mechanism of action, and potential for toxicity and resistance of this compound and its derivatives is essential for the continued development of novel and more effective therapeutic strategies in oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. scispace.com [scispace.com]

- 8. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deoxycytidine and 2',3'-dideoxycytidine metabolism in human monocyte-derived macrophages. A study of both anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of dose regimen on the toxicity of 2'-deoxy-2'-methylidenecytidine (DMDC) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemotherapy - Wikipedia [en.wikipedia.org]

- 14. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pnas.org [pnas.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Metabolism and ribonucleotide reductase inhibition of (E)-2'-deoxy-2'-(fluoromethylene)cytidine, MDL 101,731, in human cervical carcinoma HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

exploring the therapeutic potential of 2'-Deoxycytidine derivatives

An In-depth Technical Guide to the Therapeutic Potential of 2'-Deoxycytidine (B1670253) Derivatives

Introduction

This compound, a fundamental component of deoxyribonucleic acid (DNA), has served as a critical scaffold for the development of a diverse and potent class of therapeutic agents. By modifying the sugar moiety or the pyrimidine (B1678525) base, medicinal chemists have synthesized a vast library of this compound derivatives with significant clinical applications. These analogs primarily function as antimetabolites, interfering with nucleic acid synthesis and repair, which makes them powerful tools against rapidly proliferating cells, such as those found in cancers and viral infections.[1][2] More recently, their role has expanded into the realm of epigenetic modulation and the treatment of rare genetic disorders. This technical guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and relevant experimental data for key this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Anticancer Therapeutics

Nucleoside analogs are a cornerstone of chemotherapy, and this compound derivatives are among the most successful.[3] Their general mechanism involves intracellular phosphorylation to the active triphosphate form, which then exerts cytotoxic effects by inhibiting enzymes essential for DNA synthesis or by being incorporated into DNA, leading to chain termination and apoptosis.[1]

Key Derivatives and Mechanisms of Action

-

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC): A widely used chemotherapeutic agent, Gemcitabine is effective against a range of solid tumors. After being converted to its active triphosphate form (dFdCTP), it competes with the natural nucleotide (dCTP) for incorporation into DNA by DNA polymerases.[4] Upon incorporation, it "masks" the end of the DNA strand, allowing one more deoxynucleotide to be added before causing a major pause in polymerization, an action that inhibits DNA repair mechanisms and ultimately leads to cell death.[4]

-